(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide
Description
The compound "(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide" is a benzothiazole derivative featuring a fused benzo[d]thiazole core substituted with 5,6-dimethoxy and 3-methyl groups. The (E)-configuration of the imine linkage (C=N) connects the benzothiazole moiety to a 2,5-dimethylfuran-3-carboxamide group. This structure combines electron-donating methoxy groups with a rigid heterocyclic framework, which may enhance stability and influence intermolecular interactions (e.g., hydrogen bonding via the amide group).
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-9-6-11(10(2)23-9)16(20)18-17-19(3)12-7-13(21-4)14(22-5)8-15(12)24-17/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHRAYKYGJDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The compound features a thiazole ring, methoxy groups, and a furan moiety, contributing to its diverse chemical reactivity.
Biological Activity Overview
Research indicates that compounds similar to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide exhibit a range of biological activities, including:
- Antioxidant Activity : Several studies have shown that derivatives of benzo[d]thiazole possess antioxidant properties that may protect cells from oxidative stress.
- Acetylcholinesterase Inhibition : This compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. In vitro assays have demonstrated significant inhibition activity against acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative disorders.
1. Acetylcholinesterase Inhibition
A study evaluating various benzo[d]thiazole derivatives found that (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide exhibited promising AChE inhibitory activity with an IC50 value comparable to established inhibitors. The mechanism involves competitive inhibition at the active site of the enzyme.
2. Antioxidant Properties
The antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays. The compound showed significant scavenging activity, indicating its potential as a protective agent against oxidative damage in biological systems.
3. Neuroprotective Effects
In vivo studies demonstrated that the compound could protect neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect correlates with its ability to modulate oxidative stress and inflammatory pathways.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives from the provided evidence, focusing on molecular features, physical properties, and functional groups:
Structural and Functional Differences
Core Heterocycles: The target compound’s benzo[d]thiazole core contrasts with thiazolo-pyrimidine (11a,b), pyrimidoquinazoline (12), and thiadiazole (4g) systems. Thiazolo-pyrimidines (11a,b) incorporate a pyrimidine ring fused to thiazole, increasing planarity and electron-withdrawing effects from the cyano group .
The 2,5-dimethylfuran carboxamide introduces steric hindrance and hydrogen-bonding capacity, distinguishing it from the methylfuran-ether linkage in 11a,b .
Physical Properties :
- Melting points for thiazolo-pyrimidines (213–269°C) are higher than thiadiazoles (~200°C), likely due to fused-ring rigidity . The target compound’s dimethoxy groups may further elevate its melting point through enhanced crystallinity.
- Yields for similar compounds (57–82%) suggest moderate synthetic efficiency, possibly influenced by steric effects of substituents .
Spectroscopic Signatures: The imine (C=N) in the target compound’s E-configuration may show distinct NMR shifts (e.g., δ ~7.5–8.0 ppm for =CH protons) compared to Z-configuration analogs like 11a,b . IR spectra would show amide C=O stretching (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹), differing from cyano (2219 cm⁻¹ in 11a,b) or acryloyl (1638 cm⁻¹ in 4g) groups .
Research Implications
- Pharmacological Potential: Benzo[d]thiazoles are associated with antitumor and antimicrobial activities, while thiazolo-pyrimidines (11a,b) have been explored as kinase inhibitors . The target compound’s methoxy and amide groups may enhance bioavailability compared to cyano-substituted analogs.
- Synthetic Challenges : The E-configuration imine requires precise reaction conditions to avoid isomerization, contrasting with Z-configuration thiazolo-pyrimidines synthesized via straightforward condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
